molecular formula C6H11N3O2 B13253682 (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione

(5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione

Cat. No.: B13253682
M. Wt: 157.17 g/mol
InChI Key: SSCQGFVQZYZZSY-BYPYZUCNSA-N
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Description

(5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione: is a chemical compound with the molecular formula C6H11N3O2 It is known for its unique structure, which includes an imidazolidine ring substituted with an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized imidazolidine derivatives, reduced imidazolidine derivatives, and substituted imidazolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The imidazolidine ring provides structural stability, allowing the compound to maintain its activity under various conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological and chemical properties compared to its isomers and analogs .

Biological Activity

(5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, exhibits significant biological activity due to its unique structural features and stereochemistry. This compound has garnered attention for its potential therapeutic applications across various fields, including oncology and neuroprotection.

Chemical Structure and Properties

The compound is characterized by its imidazolidine ring structure, which contains two nitrogen atoms and is substituted with a three-carbon aminopropyl group. Its molecular formula is C₇H₁₄N₂O₂, with a molecular weight of approximately 157.17 g/mol. The specific configuration at the 5-position (5S) is crucial for its biological interactions.

Research indicates that this compound interacts with various biomolecular targets through the formation of hydrogen bonds and hydrophobic interactions. The aminopropyl side chain enhances its ability to engage with proteins and enzymes, potentially modulating their activity and influencing biological processes.

Biological Activities

The compound exhibits several notable biological activities:

  • Antioxidant Properties : It has demonstrated the ability to neutralize free radicals, suggesting a role in reducing oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Neuroprotective Effects : Emerging evidence suggests that the compound may protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compound hydrochlorideHydrochloride salt formEnhanced solubility in water
3-(3-Aminopropyl)imidazolidine-2,4-dioneStructural isomerDifferent spatial arrangement leading to varied reactivity
(5R)-5-(3-Aminopropyl)imidazolidine-2,4-dioneEnantiomerOpposite stereochemistry affecting biological interactions

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For example:

  • Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell cultures.
  • Antimicrobial Efficacy : A series of tests against common bacterial strains revealed that the compound exhibited inhibitory effects at concentrations lower than those required for traditional antibiotics.
  • Neuroprotective Mechanisms : Investigations into neuronal cell lines indicated that treatment with this compound led to reduced apoptosis rates under oxidative stress conditions.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

(5S)-5-(3-aminopropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H11N3O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-3,7H2,(H2,8,9,10,11)/t4-/m0/s1

InChI Key

SSCQGFVQZYZZSY-BYPYZUCNSA-N

Isomeric SMILES

C(C[C@H]1C(=O)NC(=O)N1)CN

Canonical SMILES

C(CC1C(=O)NC(=O)N1)CN

Origin of Product

United States

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